N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide chemical properties
N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide is a thiosemicarbazide derivative. Thiosemicarbazides are a class of compounds known for their wide range of biological activities and serve as versatile intermediates in the synthesis of various heterocyclic compounds.[1][2] This technical guide provides a comprehensive overview of the known chemical properties, a probable synthetic route, and the potential biological significance of N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide, based on available data and studies of structurally related compounds.
Chemical Properties
While specific experimental data for N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide is limited, its fundamental properties have been identified.
Table 1: Chemical and Physical Properties of N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide
| Property | Value | Source |
| CAS Number | 206559-37-7 | [1][3] |
| Molecular Formula | C₁₄H₁₅N₃OS | [1][3] |
| Molecular Weight | 273.35 g/mol | [1][3] |
| Boiling Point | 439.1 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.295 g/cm³ (Predicted) | [3] |
Synthesis
The logical synthetic route would therefore proceed in two main stages:
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Synthesis of the precursor, 4-(benzyloxy)phenylhydrazine.
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Reaction of 4-(benzyloxy)phenylhydrazine with a suitable thiocarbonyl transfer reagent to form the final hydrazinecarbothioamide. A common method for this step would be reaction with thiophosgene followed by reaction with ammonia, or more directly, reaction with ammonium thiocyanate. A more direct, though less common, route would be the direct reaction of the hydrazine with thiocarbonic acid derivatives.
The following diagram illustrates a probable synthetic workflow.
Experimental Protocols
Detailed experimental protocols for the exact synthesis of N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide are not available. However, the following protocols for the synthesis of its key precursor and for the general synthesis of similar compounds can be adapted by a skilled synthetic chemist.
Protocol 1: Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride (Precursor)
This procedure is adapted from the diazotization of 4-benzyloxyaniline followed by reduction.
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Materials: 4-benzyloxyaniline hydrochloride, sodium nitrite (NaNO₂), tin(II) chloride (SnCl₂), concentrated hydrochloric acid (HCl), water, ether.
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Procedure:
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A suspension of 4-benzyloxyaniline hydrochloride (e.g., 50 g) in concentrated hydrochloric acid (e.g., 120 ml) is cooled to between -6°C and -12°C in a salt-ice bath.
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A solution of sodium nitrite in water is added dropwise over approximately 45 minutes, maintaining the low temperature.
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The reaction mixture is stirred for an additional hour at the same temperature.
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The resulting diazonium salt solution is then added to a cold (-12°C) stirred solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
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The mixture is stirred for 2 hours while allowing it to warm to room temperature.
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The resulting solid precipitate is collected by filtration, washed with anhydrous ether, and dried to yield 4-benzyloxyphenylhydrazine hydrochloride.
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Protocol 2: General Synthesis of Hydrazinecarbothioamides
This is a general procedure for the reaction of a hydrazide with an isothiocyanate, which is a common method for forming the hydrazinecarbothioamide linkage.
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Materials: Appropriate acid hydrazide, appropriate isothiocyanate, absolute ethanol.
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Procedure:
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Equimolar amounts of the acid hydrazide and the isothiocyanate are dissolved in absolute ethanol.
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The mixture is heated under reflux for several hours (e.g., 4-10 hours).
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After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
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The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4][5]
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Potential Biological Activity
While no specific biological studies on N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide have been found, the broader class of thiosemicarbazide and hydrazinecarbothioamide derivatives is well-documented to possess a wide range of pharmacological activities. This suggests that the target compound could be a candidate for screening in several therapeutic areas.
Antimicrobial Activity
Many thiosemicarbazide derivatives have been reported to exhibit significant antibacterial and antifungal properties.[4] The mode of action is often attributed to the chelation of metal ions essential for microbial growth or the inhibition of specific enzymes.
Anticancer Activity
Numerous studies have demonstrated the potential of hydrazinecarbothioamide derivatives as anticancer agents.[6][7] The proposed mechanisms of action are diverse and can include:
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Inhibition of Tyrosine Kinases: Some derivatives have been shown to inhibit key signaling proteins like VEGFR or EGFR, which are crucial for tumor growth and angiogenesis.
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RXRα Antagonism: Certain hydrazine-1-carboxamide/carbothioamide derivatives have been identified as antagonists of the Retinoid X Receptor alpha (RXRα), a nuclear receptor implicated in cancer development.[7]
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Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various cellular pathways.[7]
Other Potential Activities
Derivatives of hydrazinecarbothioamide have also been investigated for other biological effects, including:
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Anticonvulsant Activity: Some N-phenyl-hydrazinecarbothioamides have shown promising anticonvulsant effects in preclinical models.
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Anti-inflammatory Activity: Certain related structures have demonstrated anti-inflammatory properties.
Given the established bioactivity of this class of compounds, N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide represents a molecule of interest for further biological evaluation. The presence of the benzyloxy group may influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.
Conclusion
N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide is a compound with a well-defined basic chemical identity but lacks extensive characterization in the scientific literature. Based on the known chemistry of related compounds, a viable synthetic route can be proposed, starting from 4-benzyloxyaniline. The broad spectrum of biological activities associated with the hydrazinecarbothioamide scaffold, including antimicrobial and anticancer effects, suggests that N-(4-(Benzyloxy)phenyl)hydrazinecarbothioamide is a promising candidate for further investigation in drug discovery and development programs. Future research should focus on its synthesis, full spectral characterization, and comprehensive biological screening to elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. N-[4-(Benzyloxy)phenyl]hydrazine-1-carbothioamide | 206559-37-7 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. turkjps.org [turkjps.org]
- 5. turkjps.org [turkjps.org]
- 6. CAS:206559-37-7, N-(4-(苄氧基)苯基)肼硫代甲酰胺-毕得医药 [bidepharm.com]
- 7. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
